[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-(2-formyl-1-methylindol-3-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-9-5-3-2-4-8(9)12(10(13)6-14)17-7-11(15)16/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXCYUUJNVTEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-formyl-1-methyl-1H-indole.
Thioacetic Acid Addition: The formyl group of the indole is then reacted with thioacetic acid under specific conditions to yield the final product.
The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may employ optimized reaction conditions and purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a unique structure that includes an indole moiety and a thioacetic acid group. This combination contributes to its distinct chemical properties, allowing it to participate in various chemical reactions such as:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The formyl group can be reduced to an alcohol.
- Substitution : The thioacetic acid group can undergo nucleophilic substitution reactions.
These reactions facilitate the synthesis of more complex molecules, making the compound a valuable building block in organic synthesis.
Antimicrobial Properties
Research indicates that [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15–27 |
| Escherichia coli | 16–31 |
| Bacillus subtilis | 20–25 |
These results suggest potential for developing new antimicrobial agents based on this compound .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Adenocarcinoma) | <10 |
| HCT-15 (Colon Carcinoma) | <15 |
The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Antimicrobial Efficacy : A study reported that derivatives exhibited growth inhibition zones ranging from 0 to 31 mm against various bacterial strains, indicating promising antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Anticancer Potential : Another investigation highlighted the compound's ability to induce apoptosis in A549 cells, suggesting a potential therapeutic role in lung cancer treatment .
- Mechanistic Insights : Research has elucidated the interaction of the compound with specific molecular targets, providing insights into its mechanism of action at the cellular level .
Mechanism of Action
The mechanism of action of [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The thioacetic acid group may also play a role in modulating the compound’s activity by interacting with different biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Comparison
Table 1: Key Structural Features of [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic Acid and Analogs
Key Observations :
- Core Heterocycle: The indole core in the target compound contrasts with triazinoindole (), naphthalene (), and pyrazole () systems. Indole derivatives are known for π-π stacking and hydrogen-bonding capabilities, which may enhance binding to biological targets compared to bulkier or less aromatic cores .
- This could enhance reactivity in synthetic modifications or drug-target interactions .
- Thioether Linkage: The thioacetic acid moiety is shared with compounds in and .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
- The formyl group in the target compound increases LogP compared to its non-formylated analog (), reducing water solubility.
- Triazinoindole and pyrazole derivatives () exhibit higher lipophilicity, aligning with their larger aromatic systems and halogen substituents.
Biological Activity
[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid is an indole derivative that has garnered attention for its potential therapeutic applications. Indole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Composition
The compound’s structure includes an indole moiety linked to a thioacetic acid group, which is significant for its biological activity. The molecular formula is , with the following key features:
| Property | Value |
|---|---|
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 885123-03-5 |
Target Interactions
Indole derivatives typically interact with various biological targets, including enzymes and receptors. This compound specifically shows affinity for:
- DNA Gyrase : Inhibitory activity with an IC50 value indicating potential as an antibacterial agent.
- Dihydrofolate Reductase (DHFR) : Another target implicated in its anticancer properties.
These interactions suggest that the compound may disrupt essential biochemical pathways in pathogens and cancer cells.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through in vitro assays:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1 |
| Candida albicans | 0.75 | 1.5 |
The compound exhibited significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The following results were observed:
| Concentration (μM) | Apoptosis Induction (%) | Caspase Activation Ratio |
|---|---|---|
| 1 | 30 | 1.33 |
| 10 | 50 | 1.57 |
This data indicates that the compound can effectively trigger programmed cell death in cancer cells, highlighting its potential as an anticancer therapeutic.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various indole derivatives, including this compound. The results indicated superior activity compared to standard antibiotics, suggesting its potential role in treating resistant bacterial infections .
Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, researchers found that treatment with this compound resulted in significant tumor growth inhibition and enhanced apoptosis markers . This reinforces the compound's promise as a novel anticancer agent.
Q & A
Q. What are the standard synthetic routes for [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including nucleophilic substitution at the indole C3 position followed by formylation. Key steps include:
- Thioether formation : Reacting 1-methylindole-3-thiol with bromoacetic acid derivatives under basic conditions (e.g., NaH in DMF) .
- Formylation : Introducing the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF) at the indole C2 position . Optimization requires pH control (~7–8), inert atmospheres (N₂/Ar), and polar aprotic solvents (e.g., DMSO, acetonitrile) to minimize side reactions like oxidation or dimerization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm; thioacetic methylene at δ 3.5–4.0 ppm) .
- IR : Stretching bands for C=O (1680–1720 cm⁻¹) and S–C (650–750 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 263.06 g/mol) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or biological activity of this compound?
- Density Functional Theory (DFT) : Models electron distribution, highlighting nucleophilic (formyl) and electrophilic (thioacetic) sites for reaction planning .
- Molecular docking : Predicts binding affinity to targets (e.g., enzymes with indole-binding pockets) by simulating interactions with the formyl and thioacetic groups .
- Toxicity prediction : Tools like ProTox-II assess acute toxicity risks based on structural analogs .
Q. What strategies mitigate side reactions during synthesis, such as undesired oxidation or polymerization?
- Temperature control : Maintain reactions below 50°C to prevent formyl group degradation .
- Radical scavengers : Additives like BHT (butylated hydroxytoluene) suppress oxidation of the thioether moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from dimers/by-products .
Q. How does the compound’s reactivity vary under different pH conditions?
- Acidic conditions : Protonation of the indole nitrogen enhances electrophilic substitution at C5/C6 positions .
- Basic conditions : Deprotonation of the thioacetic acid group (pKa ~3.5) facilitates nucleophilic reactions (e.g., alkylation) . Kinetic studies (UV-Vis monitoring) reveal pH-dependent rate constants for hydrolysis or condensation .
Application-Oriented Questions
Q. What biological targets are plausible for this compound, given its structural features?
- Enzyme inhibition : The formyl group may interact with serine proteases (e.g., trypsin-like enzymes) via Schiff base formation .
- Antimicrobial activity : Thioether-linked indoles disrupt bacterial membranes, as seen in analogs like 2-(1,2,4-triazolylthio)acetic acids .
- Anticancer potential : Indole derivatives often intercalate DNA or inhibit topoisomerases; preliminary assays (MTT) on cell lines are recommended .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?
- Modify substituents : Replace the formyl group with acetyl (electron-withdrawing) or methyl (electron-donating) to alter reactivity .
- Vary the thioacetic chain : Lengthening the chain (e.g., propionic instead of acetic) improves lipophilicity for membrane penetration .
- Bioisosteric replacement : Substitute sulfur with selenium to enhance redox activity .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported biological activity data for similar indole-thioacetic acid derivatives?
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
- Cross-validate methods : Compare HPLC purity (>95%) with bioassay results to rule out impurity-driven effects .
- Meta-analysis : Review structure-activity databases (e.g., ChEMBL) to identify trends in substituent effects .
Q. What crystallographic techniques resolve ambiguities in the compound’s 3D structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
